
Triethyl(sulfanylidene)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(sulfanylidene)-lambda~5~-arsane is a chemical compound that features a unique combination of arsenic and sulfur atoms
Preparation Methods
The synthesis of Triethyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of triethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Triethyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Triethyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets and pathways within a system. The compound can form complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triethyl(sulfanylidene)-lambda~5~-arsane can be compared with other similar compounds such as Triethylsilane and Triethylamine. While all these compounds contain the triethyl group, their chemical properties and applications differ significantly. Triethylsilane is commonly used as a reducing agent in organic synthesis, whereas Triethylamine is used as a base in various chemical reactions. The presence of sulfur and arsenic in this compound gives it unique properties that distinguish it from these other compounds.
Similar compounds include:
Triethylsilane: Used as a reducing agent.
Triethylamine: Used as a base in organic synthesis.
Triethylaluminium: Used in the production of polyolefins.
Properties
CAS No. |
33932-56-8 |
|---|---|
Molecular Formula |
C6H15AsS |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
triethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C6H15AsS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
PDXFZIWCZNAGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


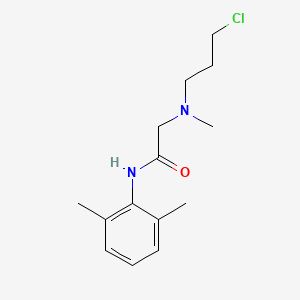
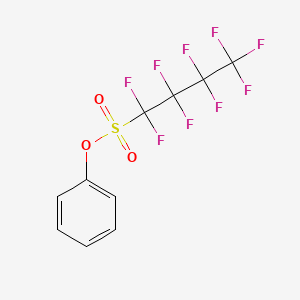

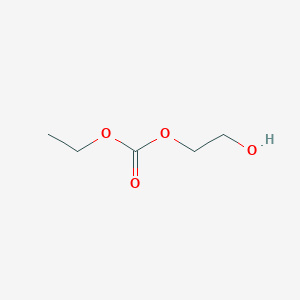
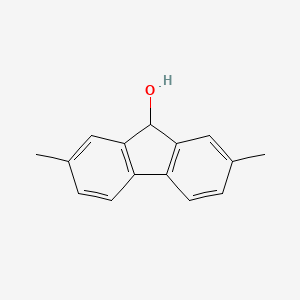
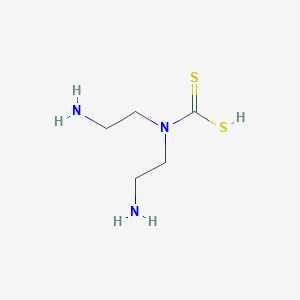
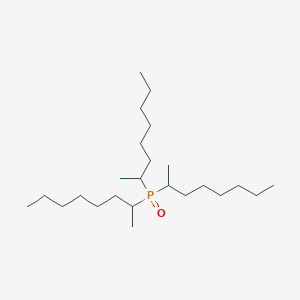

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
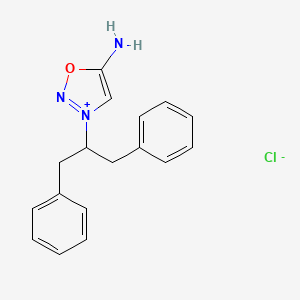
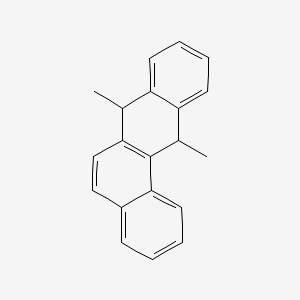
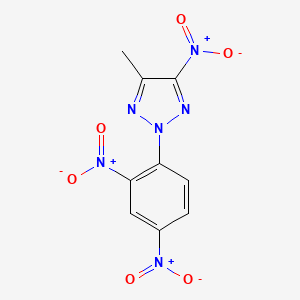
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

